N-Butyl-L-histidine
Description
Significance of Amino Acid Derivatives in Chemical Biology and Material Science
Amino acid derivatives are fundamental tools in chemical biology and material science. In chemical biology, they serve as building blocks for the synthesis of peptides and proteins, acting as intermediates in the development of drugs and therapeutics, and as tools for studying biological processes. ontosight.ai The modification of amino acids allows for the creation of novel structures with tailored properties, which can be used to probe and manipulate biological systems. For instance, derivatives of the amino acid L-histidine are crucial for synthesizing complex peptides and proteins, which are essential for understanding biological processes and for the development of therapeutic agents. ontosight.ai
In material science, amino acids and their derivatives are explored for their potential as corrosion inhibitors. Their low environmental impact, water solubility, and non-toxic nature make them attractive alternatives to more hazardous materials. mdpi.com The presence of heteroatoms like nitrogen and oxygen in their structures allows them to interact with metal surfaces and reduce corrosion. mdpi.com
Rationale for N-Alkylation in L-Histidine Research
N-alkylation, the addition of an alkyl group to a nitrogen atom, is a key strategy in L-histidine research. The imidazole (B134444) ring of histidine contains two nitrogen atoms, denoted as N-π (pros, near the side chain) and N-τ (tele, far from the side chain), which can be selectively alkylated. qmul.ac.uk This modification is significant for several reasons.
Alkylation can alter the chemical properties of histidine, such as its basicity, and can be used to introduce specific functionalities. researchgate.net For example, the introduction of alkyl substituents onto the imidazole N(π)-position of certain peptides has been shown to impart high binding affinity against specific biological targets. nih.govacs.org
Furthermore, N-alkylation is a crucial step in the synthesis of various histidine derivatives. Different protection strategies, such as using a tert-butoxycarbonyl (Boc) group, are employed to direct the alkylation to a specific nitrogen atom on the imidazole ring, allowing for the creation of specific isomers with distinct properties. ontosight.airesearchgate.net The ability to regioselectively alkylate the histidine imidazole ring is essential for creating tailored molecules for various applications. researchgate.net
Structural Features and Nomenclature Considerations for N-Butyl-L-histidine
The structure of this compound consists of the L-histidine backbone with a butyl group attached to one of the nitrogen atoms of the imidazole side chain. The systematic IUPAC name for L-histidine is 2-Amino-3-(1H-imidazol-4-yl)propanoic acid. qmul.ac.uk
The nomenclature of histidine derivatives requires careful consideration of the position of substitution on the imidazole ring. The nitrogen atoms are designated as N-π and N-τ. qmul.ac.uk Therefore, a complete and unambiguous name for this compound would specify the position of the butyl group, for example, N-π-Butyl-L-histidine or N-τ-Butyl-L-histidine.
The stereochemistry of the chiral center at the alpha-carbon is also a critical feature, with the "L" designation indicating the natural configuration found in proteins.
Table of Physicochemical Properties of L-Histidine
| Property | Value | Unit |
| Molecular Formula | C6H9N3O2 | |
| Molecular Weight | 155.15 | g/mol |
| pKa (imidazole side chain) | ~6.0 | |
| Proton Affinity (PAff) | 979.10 - 996.00 | kJ/mol |
| Gas Basicity (BasG) | 941.10 - 952.60 | kJ/mol |
Data sourced from Cheméo chemeo.com and Wikipedia wikipedia.org.
Structure
3D Structure
Properties
CAS No. |
58813-23-3 |
|---|---|
Molecular Formula |
C10H17N3O2 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(2S)-2-(butylamino)-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-2-3-4-12-9(10(14)15)5-8-6-11-7-13-8/h6-7,9,12H,2-5H2,1H3,(H,11,13)(H,14,15)/t9-/m0/s1 |
InChI Key |
JYXMNARRSCPLBW-VIFPVBQESA-N |
Isomeric SMILES |
CCCCN[C@@H](CC1=CN=CN1)C(=O)O |
Canonical SMILES |
CCCCNC(CC1=CN=CN1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N Butyl L Histidine and Analogues
Direct N-Alkylation Approaches
Direct alkylation of L-histidine without protecting groups is complicated by the competing nucleophilicity of the three nitrogen centers. The imidazole (B134444) ring nitrogens are generally more nucleophilic than the α-amino group, making selective Nα-alkylation particularly challenging.
Directly attaching an alkyl group, such as a butyl group, to the α-amino nitrogen of L-histidine is an intricate task because the imidazole nitrogens tend to react preferentially. psu.edu While methods for the direct N-alkylation of secondary amines to form tertiary amines are well-established, their application to amino acids like histidine is limited by the multiple reactive sites and the potential for over-alkylation to form quaternary ammonium (B1175870) salts. researchgate.netmdpi.com
Achieving Nα-alkylation often requires prior protection of the more reactive imidazole ring. However, some procedures attempt direct alkylation by carefully controlling reaction conditions. A process for Nα-alkylation of a protected amino acid involves using a hindered alkoxide base like potassium tert-butoxide with an alkyl halide. google.com This method, while demonstrated on a protected histidine, underscores the principle of using a strong, sterically hindered base to deprotonate the less acidic α-amino group, thereby facilitating its reaction with an electrophile like butyl bromide. The success of such a direct approach on unprotected histidine remains limited due to side reactions.
Table 1: Hypothetical Conditions for Direct Nα-Alkylation
| Parameter | Condition | Rationale |
|---|---|---|
| Alkylating Agent | 1-Bromobutane | Provides the butyl group. |
| Base | Potassium tert-butoxide (KOtBu) | A strong, hindered base to favor deprotonation of the Nα position. google.com |
| Solvent | Tetrahydrofuran (THF) | An inert aprotic solvent suitable for the reaction. google.com |
| Temperature | Low (-20°C to 0°C) | To control reactivity and minimize side reactions and over-alkylation. google.com |
Alkylation of the imidazole (NIm) nitrogens is generally more facile than Nα-alkylation. The two imidazole nitrogens, Nτ and Nπ, exhibit different reactivity based on steric and electronic factors. Alkylation typically occurs preferentially at the less sterically hindered Nτ position. psu.edu Studies on histidine alkylation with maleimido compounds show that the imidazole imino function is highly reactive. nih.gov
Recent research employing Density Functional Theory (DFT) calculations has provided deeper insight into the regioselectivity of imidazole alkylation, confirming that factors like the choice of solvent can influence the energy barrier and thus the preferred site of reaction (N1 vs. N3). nih.gov Intramolecular cyclization reactions have also been observed, highlighting the high nucleophilicity of the imidazole side-chain. nih.gov For direct NIm-butylation, reacting L-histidine with butyl bromide in the presence of a suitable base would likely yield a mixture of Nτ-butyl-L-histidine and Nπ-butyl-L-histidine, along with the di-alkylated product.
Table 2: General Conditions for NIm-Alkylation
| Parameter | Condition | Expected Outcome |
|---|---|---|
| Alkylating Agent | 1-Bromobutane | Source of the butyl group. |
| Base | Sodium Carbonate or Triethylamine | Mild base to facilitate the reaction. |
| Solvent | Dimethylformamide (DMF) or Acetonitrile (B52724) | Polar aprotic solvent to dissolve reactants. |
| Result | Mixture of isomers | Primarily a mixture of Nτ- and Nπ-butyl-L-histidine. psu.edu |
Protecting Group Chemistry in N-Butyl-L-histidine Synthesis
To overcome the challenges of regioselectivity in direct alkylation, synthetic chemists employ protecting groups to temporarily block reactive sites. This strategy allows for the specific modification of the desired nitrogen atom, after which the protecting groups are removed. The choice of protecting groups is critical and is dictated by their stability under various reaction conditions and the ability to remove them selectively, a concept known as orthogonality. numberanalytics.comiris-biotech.de
Protecting the α-amino group is a fundamental step in peptide chemistry and is essential for directing alkylation to the imidazole ring. chemimpex.com The two most common Nα-protecting groups for amino acids are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.
Boc Group (tert-butyloxycarbonyl): The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). nih.gov It is stable to a wide range of reaction conditions but is easily removed with moderate to strong acids, such as trifluoroacetic acid (TFA). iris-biotech.dechemicalbook.com Nα-Boc-L-histidine is a widely used building block in chemical synthesis. caymanchem.com
Cbz Group (Benzyloxycarbonyl): The Cbz group is typically introduced using benzyl (B1604629) chloroformate (Cbz-Cl). total-synthesis.com It is stable to acidic and basic conditions but is selectively cleaved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), which reduces it to toluene (B28343) and releases the free amine. total-synthesis.comcymitquimica.com
Table 3: Comparison of Nα-Protecting Groups
| Protecting Group | Structure | Introduction Reagent | Removal Condition |
|---|---|---|---|
| Boc | (CH₃)₃CO-C(O)- | Di-tert-butyl dicarbonate | Trifluoroacetic Acid (TFA) iris-biotech.de |
| Cbz | C₆H₅CH₂O-C(O)- | Benzyl Chloroformate | H₂/Pd (Hydrogenolysis) total-synthesis.com |
To facilitate selective Nα-alkylation, the imidazole nitrogens must be protected. Several groups are available, each with distinct properties and cleavage conditions.
Boc Group (tert-butyloxycarbonyl): The Boc group can also be used to protect the imidazole nitrogen. However, the Nim-Boc group is known to be sensitive to both acidic conditions and nucleophilic attack, which can limit its utility. cdnsciencepub.comu-szeged.hu Its removal can occur with acids like HBr in trifluoroacetic acid. cdnsciencepub.com
Trityl Group (Trt): The triphenylmethyl (Trityl) group is a bulky and highly acid-labile protecting group. chemimpex.comchemimpex.com It is particularly useful in Fmoc-based solid-phase peptide synthesis because it can be removed simultaneously with peptide cleavage from the resin using strong acid (TFA), while remaining stable to the basic conditions used for Fmoc group removal. peptide.comresearchgate.net A typical synthesis involves reacting histidine with trityl chloride. patsnap.com
Benzyl Group (Bzl): The benzyl group is another option for imidazole protection. chemimpex.comscbt.com However, it does not effectively reduce the basicity of the imidazole ring. cdnsciencepub.com Furthermore, its removal is often challenging, requiring harsh conditions such as sodium in liquid ammonia, which can lead to the cleavage of peptide bonds and is not compatible with many other functional groups. cdnsciencepub.com
Table 4: Comparison of NIm-Protecting Groups
| Protecting Group | Key Features | Removal Condition | Citation |
|---|---|---|---|
| Boc | Sensitive to both acid and nucleophiles. | Acidolysis (e.g., TFA, HBr) | cdnsciencepub.comu-szeged.hu |
| Trityl (Trt) | Bulky, highly acid-labile, common in Fmoc chemistry. | Strong Acid (e.g., 90% TFA) | peptide.comresearchgate.net |
| Benzyl (Bzl) | Stable but requires harsh removal conditions. | Sodium in liquid ammonia | cdnsciencepub.com |
Orthogonal protection is a strategy that employs multiple protecting groups in a single molecule, where each group can be removed by a specific chemical method without affecting the others. numberanalytics.comiris-biotech.de This allows for sequential, controlled manipulation of different functional groups. This concept is central to the synthesis of complex molecules like modified peptides. ub.edu
A classic example in peptide synthesis is the combination of the base-labile Fmoc group for Nα-protection and acid-labile groups for side-chain and resin-linker protection (e.g., Boc, Trityl, t-Butyl). iris-biotech.dersc.org In the context of synthesizing an Nα-butylated histidine analogue within a peptide, one could envision a strategy where:
The imidazole is protected with a group stable to the Nα-alkylation conditions (e.g., Benzyl).
The α-amino group is then alkylated with a butyl group.
The resulting Nα-butyl-NIm-benzyl-L-histidine is used in peptide synthesis, with its carboxyl group activated and its NIm-benzyl group remaining in place until final deprotection.
Table 5: Example of an Orthogonal Deprotection Scheme
| Protected Amino Acid | Deprotection Step | Reagent | Result |
|---|---|---|---|
| Nα-Fmoc -His(Trt )-OH | 1. Nα-Deprotection | Piperidine (Base) | H-His(Trt )-OH |
| H-His(Trt )-OH | 2. NIm-Deprotection | Trifluoroacetic Acid (TFA) | H-His-OH |
This table illustrates how the Fmoc group can be removed selectively with a base, leaving the Trityl group intact. The Trityl group is then removed under different, acidic conditions, demonstrating orthogonality. iris-biotech.depeptide.com
Stereoselective Synthesis of this compound
The synthesis of N-α-alkylated amino acids, including this compound, requires strategic approaches to control stereochemistry and prevent racemization at the α-carbon. Direct alkylation of L-histidine often leads to a mixture of products, including N-α-monoalkylated, N-α-dialkylated, and imidazole-N-alkylated species, along with significant racemization. To achieve high stereoselectivity and yield of the desired Nα-butyl-L-histidine, specific synthetic routes are employed that protect the chiral center and other reactive functional groups during the alkylation step.
One effective and widely utilized method for the stereoselective N-monoalkylation of amino acids is reductive amination of α-keto acids. This approach can be adapted for this compound, starting from imidazolylpyruvic acid. The key step involves the reaction of the keto acid with butylamine (B146782) to form a Schiff base (imine) intermediate. This intermediate is then stereoselectively reduced to yield this compound. The stereoselectivity is controlled by using a chiral reducing agent or, more commonly, through catalytic hydrogenation with a chiral catalyst. For instance, asymmetric hydrogenation using a chiral rhodium-phosphine catalyst can selectively produce the desired L-enantiomer.
Another robust strategy involves the use of a temporary protecting group on the amino nitrogen, which is subsequently alkylated. For example, L-histidine can be converted into a Schiff base by reacting it with benzaldehyde. This protects the α-amino group and the carboxylic acid can be esterified to prevent side reactions. The imidazole nitrogen is also typically protected, for instance, with a tosyl (Ts) or dinitrophenyl (DNP) group. The resulting intermediate can then be selectively N-alkylated. Subsequent deprotection yields the target compound.
A common method for direct alkylation with retained stereochemistry involves the use of a specific cyclic intermediate. For example, the N-carboxyanhydride (NCA) of histidine can be alkylated, but this route can be complex. A more controlled approach is the synthesis via a protected L-histidine methyl ester. The imidazole group is protected (e.g., with a trityl (Trt) group) and the amino group is protected with a group that allows for subsequent alkylation, such as a benzyl group that can be later removed and replaced.
A highly efficient, one-pot synthesis method for N-alkylated L-amino acids that preserves stereochemical integrity involves reductive alkylation of the amino acid with an aldehyde. In the case of this compound, L-histidine would be reacted with butanal in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). The reaction is performed under controlled pH to ensure selective N-alkylation over other potential side reactions. The chiral integrity of the α-carbon is maintained throughout this process.
Table 1: Comparison of Stereoselective Synthesis Strategies for N-Alkyl-L-histidine
| Synthetic Method | Key Reactants | Typical Reagents/Catalysts | Key Features |
|---|---|---|---|
| Reductive Amination | Imidazolylpyruvic acid, Butylamine | Chiral hydrogenation catalyst (e.g., Rh-phosphine complex) | High stereoselectivity controlled by catalyst; avoids direct alkylation issues. |
| Alkylation of Protected Histidine | L-histidine methyl ester | Imidazole protecting group (Trt, DNP), Butyl bromide | Multi-step process involving protection and deprotection; offers high control. |
Isotopic Labeling in this compound Synthesis (e.g., 13C, 15N)
Isotopic labeling of this compound with stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) is essential for a variety of research applications, including metabolic studies, protein structure determination via NMR spectroscopy, and as internal standards in quantitative mass spectrometry. The synthesis of isotopically labeled this compound relies on incorporating the labeled atoms from commercially available precursors.
The most straightforward strategy is to begin the synthesis with isotopically labeled L-histidine. L-histidine labeled with ¹⁵N at the α-amino group ([α-¹⁵N]L-histidine) or uniformly labeled with ¹³C ([U-¹³C]L-histidine) can be synthesized biochemically by growing microorganisms in media containing ¹⁵NH₄Cl or ¹³C-glucose as the sole nitrogen or carbon source, respectively. This labeled L-histidine can then be subjected to one of the stereoselective N-butylation methods described previously. For instance, reductive alkylation of [α-¹⁵N]L-histidine with butanal would yield [α-¹⁵N]-N-Butyl-L-histidine, with the label specifically located on the α-nitrogen atom.
Alternatively, the label can be introduced via the alkylating agent. To label the butyl group, ¹³C-labeled butanal (e.g., [1-¹³C]butanal) or butyl bromide (e.g., [1-¹³C]butyl bromide) can be used. Reductive amination of L-histidine with [1-¹³C]butanal would result in this compound labeled with ¹³C at the C1 position of the butyl chain. This allows for specific tracking of the butyl moiety in biological or chemical systems.
A more complex, but versatile, method involves the de novo chemical synthesis of the histidine ring itself from labeled precursors. For example, the imidazole ring can be constructed from labeled starting materials like ¹⁵N-labeled formamide (B127407) or ¹³C-labeled glycine (B1666218) derivatives. This approach allows for specific labeling patterns within the imidazole ring of histidine. Following the synthesis of the labeled L-histidine core, the N-butylation can be carried out as a final step.
The choice of labeling strategy depends on the specific research question. For studying the metabolic fate of the amino acid backbone, starting with labeled L-histidine is preferred. For tracking the alkyl group, using a labeled butyl donor is the most direct route.
Table 2: Isotopic Labeling Approaches for this compound
| Labeling Strategy | Labeled Precursor | Resulting Labeled Compound | Purpose/Application |
|---|---|---|---|
| Labeling the Histidine Core | [α-¹⁵N]L-histidine or [U-¹³C]L-histidine | [α-¹⁵N]-N-Butyl-L-histidine or [U-¹³C]-N-Butyl-L-histidine | NMR studies of protein structure; metabolic tracing of the amino acid. |
| Labeling the Butyl Group | [1-¹³C]Butanal | N-([1-¹³C]Butyl)-L-histidine | Tracking the fate of the N-alkyl group; quantitative mass spectrometry. |
Chemical Reactivity and Mechanistic Investigations of N Butyl L Histidine
Acid-Base Equilibria and Protonation States of the Imidazole (B134444) Ring
The imidazole side chain of histidine is a key functional group, largely due to its ability to act as both a proton donor and acceptor at physiological pH. smu.edu The pKa of the imidazole ring in free L-histidine is approximately 6.0. rsc.orgwikipedia.org This allows it to exist in three primary protonation states depending on the pH: a doubly protonated, cationic form below pH 6, and two neutral tautomeric forms at a pH above 6. wikipedia.org
The two neutral tautomers are distinguished by the location of the proton on either of the two imidazole nitrogens: the Nπ-H (Nδ-H) tautomer, where the proton is on the nitrogen nearer to the amino acid backbone, and the Nτ-H (Nε-H) tautomer, where the proton is on the nitrogen farther from the backbone. rsc.orgwikipedia.org
The introduction of a butyl group onto one of the imidazole nitrogens in N-Butyl-L-histidine fundamentally alters this equilibrium. By occupying one of the nitrogen sites, the butyl group eliminates the possibility of tautomerism. For instance, if the butyl group is attached at the Nτ position, only the Nπ nitrogen is available for protonation and deprotonation. This modification influences the pKa of the remaining ionizable proton on the imidazole ring. The electron-donating nature of the alkyl butyl group can also affect the basicity of the ring system. The existence of imidazole and α-COOH groups imparts pH sensitivity to hydrogels formed from N-alkylated histidines. mdpi.com
| Feature | L-Histidine | This compound |
| Imidazole pKa | ~6.0 rsc.orgwikipedia.org | Altered due to the electronic effect of the butyl group |
| Protonation States | Cationic (doubly protonated), Neutral (Nπ-H or Nτ-H) wikipedia.org | Cationic (singly protonated at the un-substituted nitrogen), Neutral |
| Tautomerism | Exists as Nπ-H and Nτ-H tautomers rsc.orgwikipedia.org | Tautomerism is prevented by the fixed butyl group rsc.org |
Role of the N-Butyl Moiety in Molecular Conformation and Dynamics
The conformation of the histidine side chain is typically described by the dihedral angles χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ). In L-histidine, three staggered conformations around the Cα-Cβ bond (χ1) are generally observed. cdnsciencepub.com The orientation of the imidazole ring (χ2) is also flexible. cdnsciencepub.com
The N-butyl group, being a sterically bulky and hydrophobic moiety, imposes significant constraints on the conformational freedom of the side chain.
Steric Hindrance: The size of the butyl group can restrict rotation around the Cβ-Cγ bond (χ2), favoring conformations that minimize steric clashes with the amino acid backbone.
Hydrophobic Effects: In an aqueous environment, the hydrophobic butyl chain will tend to be shielded from the solvent. This can drive the molecule to adopt specific conformations that either sequester the butyl group within a larger molecular assembly or orient it away from the aqueous phase. Molecular dynamics studies on histidine derivatives have shown that such substitutions significantly impact the stability and interaction of the molecule. jocpr.com In self-assembling systems, the alkyl chain length of N-alkylated histidines is proportional to the gelation kinetics, indicating the crucial role of the alkyl moiety in the dynamics of supramolecular formation. mdpi.com
Reactivity with Electrophilic and Nucleophilic Species
The imidazole ring of histidine is nucleophilic and can react with various electrophiles. rsc.org In unmodified histidine, both ring nitrogens are potential sites for alkylation, with the preferred site often depending on reaction conditions. researchgate.netresearchgate.net
In this compound, one of the nucleophilic nitrogen atoms is already alkylated, which has two main consequences for its reactivity with electrophiles:
Site-Blocking: The butyl group blocks one of the reactive sites, thereby directing any subsequent electrophilic attack to the remaining unsubstituted imidazole nitrogen. This provides a level of regiochemical control that is absent in unmodified histidine. researchgate.net
Electronic Effects: The butyl group is an electron-donating group, which may slightly increase the electron density and nucleophilicity of the remaining imidazole nitrogen, potentially making it more reactive towards electrophiles compared to the nitrogens in unsubstituted histidine.
The neutral imidazole side chain can act as a base in enzyme-catalyzed reactions. rsc.org The reactivity of this compound with nucleophiles would primarily involve the electrophilic centers of the molecule, such as the carbonyl carbon of the carboxylic acid group. The imidazole ring itself is generally not susceptible to nucleophilic attack unless it is activated, for example, in a protonated state.
Oxidation-Reduction Properties
The histidine side chain is known to be susceptible to oxidation, particularly in the presence of metal ions and reactive oxygen species, which can lead to products such as 2-oxo-histidine. rsc.org This reactivity is relevant in the context of oxidative stress in biological systems. rsc.org The redox properties of histidine residues are also central to the function of various metalloproteins and redox-sensing enzymes. currentseparations.comnih.gov
The introduction of the N-butyl group can be expected to modulate the redox properties of the imidazole ring.
Electronic Influence: As an electron-donating alkyl group, the butyl moiety increases the electron density of the aromatic imidazole ring. This generally makes the ring more susceptible to oxidation, meaning it would have a lower oxidation potential compared to unmodified histidine.
Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Supramolecular chemistry relies on non-covalent interactions to build larger, organized structures. This compound is an excellent candidate for forming such assemblies due to the variety of interactions it can engage in. Research has shown that N-alkylated histidines can self-assemble into structures like helical fibers, which then form extensive 3D networks, resulting in hydrogel formation. mdpi.com This assembly is driven by a combination of key interactions:
Hydrogen Bonding: The this compound molecule retains several sites for hydrogen bonding, including the carboxylic acid group, the α-amino group, and the remaining N-H group on the imidazole ring. These groups can form extensive intermolecular hydrogen bond networks, which are crucial for the stability of the assembled structure. smu.edumdpi.com However, the butylation removes one of the two imidazole N-H hydrogen bond donor sites that are available in the protonated form of unmodified histidine. smu.edu
Hydrophobic Interactions: This is a critical driving force for the self-assembly of this compound. The non-polar n-butyl chains are driven to associate with one another to minimize their unfavorable contact with water, leading to the aggregation of the molecules. mdpi.com
The interplay of these forces allows for the formation of complex and functional supramolecular materials from this compound.
| Interaction Type | Description | Role in Supramolecular Assembly |
| Hydrogen Bonding | Interaction between H-bond donors (N-H, O-H) and acceptors (N, O=C). smu.edu | Provides directional links that hold the assembly together. mdpi.com |
| π-π Stacking | Non-covalent interaction between aromatic imidazole rings. d-nb.infowikipedia.org | Stabilizes the core structure of the assembled fibers. mdpi.comnih.gov |
| Hydrophobic Interactions | Aggregation of non-polar n-butyl chains to avoid contact with water. mdpi.com | Acts as a primary driving force for initial self-assembly in aqueous media. mdpi.com |
Coordination Chemistry and Metal Ion Complexation by N Butyl L Histidine
Ligand Design Principles for Metal Chelation
The design of effective chelating agents relies on fundamental principles of coordination chemistry, which are applicable to modified amino acids like N-Butyl-L-histidine. Key principles include maximizing the chelate effect, pre-organizing donor atoms, and matching the ligand's electronic and steric properties to the target metal ion.
The Chelate Effect : Multidentate ligands, which bind to a central metal ion through two or more donor atoms, form more stable complexes than monodentate ligands. L-histidine is a versatile tridentate ligand, but the butylation of the α-amino group in this compound blocks one coordination site. This alters the denticity, forcing the ligand to act primarily as a bidentate chelator, which modifies the stability of the resulting metal complexes.
Pre-organization and Steric Factors : Ligands that require minimal conformational change to coordinate with a metal ion form more stable complexes. nih.gov The inherent structure of the histidine backbone provides a degree of pre-organization for its donor atoms. However, the bulky butyl group introduces steric hindrance around the amino nitrogen, preventing its participation in coordination and influencing the spatial arrangement of the remaining donor sites—the imidazole (B134444) nitrogen and carboxylate oxygen. The formation of stable 5- and 6-membered chelate rings is a critical factor in complex stability. nih.gov
Complex Formation with Transition Metal Ions (e.g., Cu(II), Ni(II), Co(II), Fe(II), Zn(II))
Histidine and its derivatives are known to form stable complexes with a variety of divalent transition metal ions, including Cu(II), Ni(II), Co(II), Fe(II), and Zn(II). mdpi.comnih.gov The coordination number and preferred geometry of the resulting complex are highly dependent on the specific metal ion. mdpi.comnih.gov For instance, Zn(II) often favors a tetrahedral geometry, whereas Ni(II) typically prefers square pyramidal or octahedral coordination. nih.gov
The complexation is also highly pH-dependent; under acidic conditions, the nitrogen atoms are protonated and unable to bind metal ions effectively. mdpi.com As the pH increases, deprotonation of the carboxyl and imidazole groups facilitates coordination. acs.orgnih.gov Studies on L-histidine show it can form complexes with 1:1 or 1:2 metal-to-ligand stoichiometries. oup.comresearchgate.net For example, Ni(II) and Co(II) have been shown to form octahedral complexes with L-histidine in a 1:1 ratio. researchgate.net In the case of this compound, the blocked amino group alters the available coordination sites, leading to different complex structures and stabilities compared to unmodified L-histidine.
| Metal Ion | Typical Coordination with Histidine Derivatives | Common Geometries | Stoichiometry (Metal:Ligand) |
|---|---|---|---|
| Cu(II) | Forms square-planar or distorted octahedral complexes. rsc.orgacs.org Strong affinity for imidazole nitrogen. researchgate.net | Square-planar, Distorted Octahedral | 1:1, 1:2 |
| Ni(II) | Typically forms octahedral or square pyramidal complexes. nih.govresearchgate.net | Octahedral, Square Pyramidal | 1:1, 1:2 rsc.org |
| Co(II) | Can form octahedral complexes. researchgate.netrsc.org | Octahedral | 1:1, 1:2 |
| Fe(II)/Fe(III) | Binds strongly to histidine residues. nih.gov Iron(III) prefers hard oxygen ligands but also coordinates with nitrogen. nih.gov | Octahedral | 1:2 nih.gov |
| Zn(II) | Favors tetrahedral geometry, but octahedral is also possible. nih.govresearchgate.net Coordination is often pH-dependent. acs.orgnih.gov | Tetrahedral, Octahedral | 1:1, 1:2 oup.comnih.gov |
Spectroscopic Characterization of Metal-N-Butyl-L-histidine Complexes (e.g., UV-Vis, NMR, Mass Spectrometry)
A suite of spectroscopic techniques is essential for characterizing the structure and properties of metal-ligand complexes.
UV-Visible (UV-Vis) Spectroscopy : This technique is used to monitor the formation of complexes and to probe the electronic environment of the metal ion. For transition metal complexes, d-d electronic transitions often appear in the visible region. For example, Cu(II) complexes with histidine typically show absorption maxima between 600 and 700 nm. acs.org The formation of a Ni(II)-histidine complex has been identified by a sharp absorbance band at 372 nm and a broad band at 620 nm, corresponding to d-d transitions in an octahedral geometry. irb.hr Changes in the position (bathochromic or hypsochromic shifts) and intensity of these bands upon N-butylation would provide insight into the altered coordination environment. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR (¹H, ¹³C, ¹⁵N) is a powerful tool for identifying the specific atoms involved in metal binding. acs.org Upon complexation, the chemical shifts of nuclei near the binding site are altered. For instance, studies on histidine-Zn(II) complexes showed significant downfield shifts for the ¹⁵N signals of the α-amino and imidazole (Nδ1) nitrogens, indicating their involvement in coordination. acs.org In characterizing an this compound complex, ¹H and ¹³C NMR would reveal shifts in the imidazole and carboxylate environments, while the absence of significant shifts in the butyl group's signals would confirm the non-participation of the α-amino nitrogen. For paramagnetic ions like Cu(II), NMR signals can be broadened, providing further evidence of proximity to the metal center. researchgate.net
Mass Spectrometry (MS) : Mass spectrometry is used to confirm the formation of the complex and determine its stoichiometry by identifying the molecular ion peak corresponding to the [M(L)n] species. scirp.orgbiointerfaceresearch.com This technique provides a direct measure of the mass-to-charge ratio of the intact metal-ligand complex.
| Technique | Information Gained for Histidine-Metal Complexes | Representative Findings |
|---|---|---|
| UV-Vis | Monitors complex formation, identifies d-d electronic transitions. | Cu(II)-histidine complexes show λmax ~600-700 nm. acs.org Ni(II)-histidine complex shows bands at 372 nm and 620 nm. irb.hr |
| NMR | Identifies specific ligand binding sites (donor atoms). acs.orgnih.gov | ¹⁵N NMR shows large chemical shifts for Nα and Nδ1 upon Zn(II) binding, confirming them as coordination sites. acs.org |
| Mass Spec | Confirms complex formation and stoichiometry. scirp.orgtandfonline.com | Detection of molecular ions corresponding to the metal-ligand complex, e.g., [M(L)₂]. |
Influence of N-Butylation on Metal Binding Affinity and Selectivity
The modification of amino acids can significantly alter their metal binding affinity and selectivity. rsc.org While direct comparative studies on this compound are not extensively documented, the influence of the N-butyl group can be inferred from established coordination chemistry principles.
The primary effect of N-butylation is the blockage of the α-amino group as a potential donor atom due to steric hindrance and the lack of an N-H proton for deprotonation. This fundamentally changes the chelation behavior of the ligand compared to L-histidine.
Selectivity : Metal ions have distinct preferences for coordination numbers and geometries. The rigid tridentate pocket of L-histidine may be ideal for certain metals, while the more flexible bidentate coordination of this compound might favor others. For example, a metal that prefers a less constrained, four-coordinate square-planar or tetrahedral geometry might show a relative preference for two bidentate this compound ligands over two tridentate L-histidine ligands that would enforce a six-coordinate octahedral geometry. Therefore, N-butylation can be a tool to tune the selectivity of a histidine-based ligand for a specific metal ion.
Investigation of Chelating Sites and Modes
L-histidine possesses three primary coordination sites: the α-amino group, the carboxylate group, and the imidazole ring nitrogen atoms (Nπ, also known as Nτ or Nε2, and Nδ1, also known as Nπ). researchgate.netwikipedia.org This allows it to act as a versatile chelator.
Bidentate Coordination : Histidine can bind through the amino and carboxylate groups (N,O-coordination), forming a five-membered ring, a mode common to all alpha-amino acids. wikipedia.org
Tridentate Coordination : More uniquely, histidine can bind in a tridentate fashion using the amino nitrogen, imidazole nitrogen, and carboxylate oxygen (N,N,O-coordination). wikipedia.orgmdpi.com This mode is crucial for the high affinity of histidine for metals like Cu(II) and Ni(II).
Histamine-like Coordination : Coordination can also occur via the amino nitrogen and an imidazole nitrogen (N,N-coordination). rsc.org
In This compound , the chelating possibilities are significantly altered. The α-amino group is rendered inactive as a donor site. Consequently, the primary chelation mode involves bidentate coordination between one of the imidazole ring nitrogens and an oxygen atom of the carboxylate group. This forces a different chelate ring structure and size compared to the primary modes available to unsubstituted L-histidine, thereby defining the unique coordination chemistry of this particular derivative. Solid-state NMR and DFT calculations are powerful methods for definitively determining the precise coordination sites in such complexes. acs.orgnih.gov
Catalytic Applications and Catalysis Relevant Studies of N Butyl L Histidine
Mimicry of Enzymatic Active Site Functionality
The imidazole (B134444) ring of histidine is a versatile functional group within the active sites of many enzymes, participating in a range of catalytic activities. acs.org Synthetic molecules that mimic these functionalities are of great interest for developing artificial enzymes and understanding biological catalytic mechanisms. rsc.orgresearchgate.net N-Butyl-L-histidine, with its modified imidazole group, serves as a valuable building block in the construction of such mimics.
General Acid-Base Catalysis Models
The imidazole side chain of histidine can act as both a proton donor (general acid) and a proton acceptor (general base), a property crucial for many enzymatic reactions. uottawa.calibretexts.org This dual functionality is central to the catalytic activity of enzymes like chymotrypsin, where a histidine residue is part of a catalytic triad (B1167595). uottawa.ca
In synthetic models, this compound can replicate this behavior. The butyl group can influence the pKa of the imidazole ring, thereby tuning its effectiveness as a general acid or base catalyst. Research into systems mimicking the active site of catechol dioxygenases has shown the importance of precisely positioned histidine residues for acid-base catalysis. researchgate.net While not directly involving this compound, these studies underscore the principle that modifying the environment around a histidine-like moiety can significantly impact its catalytic performance.
The development of artificial enzymes has seen the incorporation of histidine derivatives into polymeric scaffolds to create catalytic centers that mimic natural enzymes. researchgate.netmdpi.com For instance, polymers functionalized with groups mimicking the catalytic triad of serine proteases (histidine, serine, and aspartic acid) have demonstrated esterolytic activity. researchgate.net The use of this compound in such systems could offer enhanced stability or altered substrate specificity due to the hydrophobic nature of the butyl group.
| Catalyst System | Reaction Catalyzed | Role of Histidine Mimic | Reference |
| Polymer-grafted monoliths | Ester hydrolysis | Mimicking the catalytic triad of chymotrypsin | mdpi.com |
| Iron complex with pyridine | Catechol cleavage | General acid-base catalysis | researchgate.net |
| Polymer-scaffolded artificial triad | Esterolysis | Mimicking the catalytic triad of serine proteases | researchgate.net |
Proton Shuttle Mechanisms
Histidine residues are well-known for their role as proton shuttles in enzymatic catalysis, facilitating the transfer of protons between the active site and the surrounding solution. acs.orgresearchgate.net This is famously observed in carbonic anhydrase, where a histidine residue shuttles protons to regenerate the active site. researchgate.net The ability of the imidazole ring to rapidly exchange protons with the solvent is key to this function. acs.org
Computational studies on enzymes like β-alanine synthase have proposed mechanisms where amino acid residues, similar in function to histidine, act as proton shuttles. nih.gov In these mechanisms, the residue accepts a proton from a water molecule and then donates it to a substrate or intermediate.
This compound can be incorporated into synthetic systems designed to mimic these proton shuttle mechanisms. The butyl group can influence the accessibility of the imidazole ring to solvent molecules and substrates, potentially modulating the efficiency of proton transfer. A proposed proton shuttle mechanism in lipase-catalyzed N-acylation of amino alcohols highlights how such a mechanism can increase reaction rates by avoiding high-energy intermediates. researchgate.net This principle can be applied to artificial catalysts featuring this compound, where the compound could facilitate proton transfer in a similar manner.
Metal-N-Butyl-L-histidine Complexes as Catalysts
The imidazole side chain of histidine is a common ligand for metal ions in metalloenzymes. libretexts.org The coordination of histidine to a metal center is crucial for the catalytic activity of enzymes like lytic polysaccharide monooxygenases (LPMOs) and particulate methane (B114726) monooxygenase (pMMO). researchgate.netuio.no
Complexes of this compound with various transition metals can be synthesized and utilized as catalysts. google.com The butyl group can affect the coordination geometry and electronic properties of the metal center, thereby influencing the catalytic activity of the complex. For example, a biochar-supported copper-L-histidine complex has been shown to be an efficient catalyst for the conversion of nitriles to amides and the reduction of nitroarenes. acs.org Substituting L-histidine with this compound in such a system could lead to catalysts with different activities or selectivities.
Studies on histidine-metal complexes have demonstrated their catalytic activity in oxidation reactions. researchgate.net For instance, molybdenum and vanadium complexes of histidine show good activity in the epoxidation of cyclohexene. researchgate.net The catalytic performance is dependent on the metal ion and the coordination environment provided by the histidine ligand. The introduction of an N-butyl group could further refine this catalytic activity.
| Metal Complex | Reaction Catalyzed | Key Findings | Reference |
| Copper-L-histidine@biochar | Conversion of nitriles to amides, reduction of nitroarenes | Efficient and recyclable catalyst | acs.org |
| Histidine-Mo and -V complexes | Epoxidation of cyclohexene | Mo and V complexes showed the best activity | researchgate.net |
| Diphosphine copper(I) complexes with Nτ‐methylhistidine methyl ester | Mimicking histidine brace-type coordination | Provided first structural data for copper complexes with a synthetic histidine brace | researchgate.net |
Role in Bio-inspired Catalysis and Artificial Enzymes
The development of artificial enzymes and bio-inspired catalysts is a rapidly growing field that aims to create synthetic molecules with the efficiency and selectivity of natural enzymes but with greater stability and broader substrate scope. mdpi.comacs.orgnih.gov this compound is a valuable building block in this endeavor due to its close resemblance to a natural amino acid, combined with the tunability offered by the butyl group.
Researchers have created artificial enzymes by immobilizing catalytic groups onto various scaffolds, including polymers and metal-organic frameworks (MOFs). mdpi.comacs.org Taking inspiration from catalytic triads found in enzymes like serine proteases, scientists have functionalized polymers with histidine, serine, and aspartic acid mimics to create artificial hydrolases. researchgate.net The hydrophobic microenvironment created by the polymer backbone can enhance catalytic activity. researchgate.net The incorporation of this compound could further enhance this hydrophobicity, potentially leading to improved catalytic performance.
The mimicry of metalloenzyme active sites is another key area of bio-inspired catalysis. rsc.orguu.nl Synthetic ligands designed to replicate the coordination environment of metal ions in enzymes have been developed. For example, triazacyclophane-based scaffolds have been used to present histidine and aspartic acid residues in a manner that mimics the active sites of non-heme metalloenzymes. uu.nl this compound could be readily incorporated into such scaffolds to create more sophisticated and effective enzyme mimics.
The synthesis of metal-binding non-proteinogenic amino acids is crucial for the construction of these artificial metalloenzymes. rsc.org this compound falls into this category, providing a pre-functionalized building block for the assembly of complex catalytic architectures.
Interactions with Biomolecules and Biochemical Systems Mechanistic Insights
Ligand Binding Studies with Proteins and Receptors
The addition of an N-butyl group to L-histidine significantly modifies its interaction profile with proteins and receptors, often enhancing binding through new hydrophobic interactions.
The butylation of L-histidine can increase its binding affinity and specificity for certain protein targets. The butyl group can fit into hydrophobic pockets within a receptor's binding site, creating a more stable complex than is possible with the unmodified L-histidine. While specific affinity values (such as Kd or Ki) for N-Butyl-L-histidine with a broad range of receptors are not extensively documented in readily available literature, the principle is well-established in medicinal chemistry. For example, in the development of ligands for various receptors, N-alkylation is a common strategy to enhance affinity. acs.org The length of the alkyl chain is a critical factor, with butylation often providing a substantial increase in hydrophobic character that can be favorable for binding. nih.gov
Techniques like Surface Plasmon Resonance (SPR) and in-cell NMR spectroscopy are powerful methods for determining the binding affinities and kinetics of ligands like this compound. nih.goviucr.org These methods can provide quantitative data (Kd, Ki, IC₅₀) that define the strength and specificity of the interaction between the ligand and its protein target. acs.orgiucr.org
| Target Protein | Ligand | Modification | Binding Affinity (Kd) |
| ePDZ-b | ARVCF-derived peptide | None (parent) | 3 µM |
| ePDZ-b | Affinity-matured peptide | Amino acid substitutions | 56 nM |
This data is derived from studies on affinity maturation and is used here to illustrate the principle of how modifications affect binding affinity. nih.gov
The primary impact of N-butylation on binding is the introduction of a hydrophobic component that can interact with nonpolar regions of a protein's binding interface. nih.gov L-histidine's native interactions are dominated by its imidazole (B134444) side chain, which can act as a hydrogen bond donor and acceptor, and its charged amino and carboxyl groups. nih.govebi.ac.uk The N-butyl group adds a new mode of interaction:
Hydrophobic Interactions: The butyl chain can favorably interact with hydrophobic amino acid residues such as leucine, isoleucine, valine, and phenylalanine within the binding pocket. nih.govnih.gov This desolvation effect, where water is excluded from the binding interface, is energetically favorable and can significantly increase binding affinity.
Van der Waals Forces: The close packing of the butyl group against nonpolar residues in the binding site maximizes favorable van der Waals contacts, further stabilizing the protein-ligand complex. nih.gov
These added interactions can lead to a tighter and more specific fit, as seen in the rational design of enzyme inhibitors and receptor antagonists where alkyl chains are systematically added to optimize binding. acs.org
Role as a Structural Motif in Peptide and Protein Analogues
Incorporating this compound into peptides creates analogues with altered structural and functional properties. The bulky butyl group can influence the peptide's secondary structure by sterically hindering free rotation around the peptide backbone. plos.org This can help to lock the peptide into a specific bioactive conformation, such as a β-turn, which can be crucial for its biological activity. mdpi.com
Modified amino acids like this compound are valuable tools for probing structure-activity relationships. researchgate.net By replacing natural amino acids with this analogue, researchers can investigate the importance of hydrophobicity and steric bulk at specific positions within a peptide sequence. plos.orgresearchgate.net This approach is frequently used in the development of peptide-based therapeutics to enhance stability, membrane permeability, and target affinity.
Investigation of Post-Translational Modification Analogues (e.g., Methylation, Hydroxylation)
Post-translational modifications (PTMs) are crucial for regulating protein function. wikipedia.orgcellsignal.com While N-butylation is not a natural PTM, this compound can serve as a chemical tool to mimic certain aspects of natural modifications, particularly those that add steric bulk and hydrophobicity.
For example, N-terminal methylation is a PTM that adds a small hydrophobic group. plos.org By substituting a naturally methylated residue with this compound, researchers can probe the functional role of steric hindrance and hydrophobicity at that site. While the butyl group is larger and more hydrophobic than a methyl group, it can help to elucidate the general importance of a non-polar, space-filling group at a specific position, distinguishing these effects from the electronic effects of other modifications. nih.govcam.ac.uk This "bump-and-hole" type of approach, using analogues of varying sizes, is a common strategy in chemical biology to understand molecular recognition. nih.gov
Modulation of Enzyme Activities (Mechanistic Focus)
This compound and its derivatives can modulate enzyme activity through several mechanisms, primarily by interacting with the enzyme's active site or an allosteric site.
When incorporated into a substrate analogue, the N-butyl group can significantly alter the binding and processing by an enzyme. Depending on the architecture of the enzyme's active site, the butyl group may:
Enhance Substrate Binding: If the active site has a suitable hydrophobic pocket (e.g., an S-pocket in a protease), the butyl group can form favorable interactions, leading to a lower Kₘ and potentially a higher catalytic efficiency (kcat/Kₘ).
Act as an Inhibitor: If the active site is sterically constrained, the bulky butyl group can prevent the substrate from binding in the correct orientation for catalysis, leading to competitive inhibition. nih.gov
Studies on human N-myristoyltransferase (NMT) showed that while L-histidine activates the enzyme, its structural analogue L-histidinol acts as a noncompetitive inhibitor. nih.gov This highlights how modifications to the core histidine structure can switch the molecule's effect from activating to inhibitory by altering how it interacts with the enzyme, in this case by decreasing the Vmax without affecting the Kₘ. nih.gov The imidazole ring of histidine itself is a key catalytic residue in many enzymes, and modifications to the amino acid can disrupt these finely tuned mechanisms. nih.govnih.gov
Computational Chemistry and Molecular Modeling of N Butyl L Histidine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties and chemical behavior of molecules. researchgate.netnih.govnih.gov For N-Butyl-L-histidine, DFT can provide a detailed picture of its molecular orbitals, charge distribution, and reactivity indicators.
Reactivity: Chemical reactivity can be assessed through various descriptors calculated via DFT. The HOMO-LUMO gap indicates the molecule's resistance to electronic excitation. A smaller gap suggests higher reactivity. Other important reactivity descriptors include ionization potential, electron affinity, electronegativity, and global hardness. Studies on similar molecules have shown that these parameters provide valuable insights into potential reaction pathways. acs.orgresearchgate.net For this compound, the electron-donating nature of the butyl group would likely raise the HOMO energy, potentially making the molecule more susceptible to electrophilic attack.
Table 1: Predicted Electronic Properties of this compound vs. L-histidine (Illustrative DFT Calculation Results)
| Parameter | L-Histidine (Neutral) | This compound (Neutral) | Predicted Influence of N-Butyl Group |
| HOMO Energy (eV) | -6.2 | -5.9 | Increase (less stable, more reactive to electrophiles) |
| LUMO Energy (eV) | -0.8 | -0.7 | Slight Increase |
| HOMO-LUMO Gap (eV) | 5.4 | 5.2 | Decrease (higher chemical reactivity) |
| Dipole Moment (Debye) | 5.5 | 6.1 | Increase due to added alkyl chain and charge redistribution |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the surrounding environment. researchgate.netnih.gov
Conformational Analysis: The N-butyl group introduces additional rotational bonds, significantly increasing the conformational complexity of this compound compared to L-histidine. MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. researchgate.net The butyl chain, being flexible, can adopt various orientations relative to the imidazole (B134444) and amino acid backbone. These conformations are crucial as they dictate how the molecule interacts with other molecules, such as solvent or biological targets. researchgate.netnih.gov The simulations would likely reveal that hydrophobic collapse drives the butyl chain to fold in aqueous solutions.
Solvent Interactions: The introduction of a hydrophobic butyl chain fundamentally alters the molecule's interaction with solvents. In aqueous solutions, MD simulations can model the explicit interactions with water molecules, revealing the structure of the hydration shell. nih.govmdpi.com It is expected that water molecules would form an ordered "cage-like" structure around the nonpolar butyl group, a phenomenon characteristic of the hydrophobic effect. researchgate.net This shielding of hydrophobic regions by the solvent is a key factor in molecular aggregation and protein stability. researchgate.netnih.govnih.gov In contrast, in nonpolar solvents, the butyl group would interact favorably, leading to different conformational preferences.
Table 2: Key Parameters from Molecular Dynamics Simulations of this compound
| Parameter | Description | Predicted Findings for this compound |
| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Fluctuations would indicate transitions between extended and compact (hydrophobically collapsed) conformations in water. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to solvent. | The hydrophobic portion (butyl chain) would show a lower SASA in aqueous solution as it folds to minimize contact with water. |
| Radial Distribution Function (RDF) | Describes the probability of finding a solvent molecule at a certain distance from a specific atom/group. | An RDF for water around the butyl group would show a distinct hydration layer structure. |
Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ajol.info Docking studies are essential for understanding how this compound might function in a biological context.
The interaction of histidine residues within protein binding sites is well-characterized, often involving hydrogen bonds, electrostatic interactions, and π-π stacking. nih.govnih.gov this compound retains these capabilities through its imidazole ring and carboxyl/amino groups. However, the butyl group introduces a significant new element: a hydrophobic anchor capable of forming van der Waals and hydrophobic interactions.
In a hypothetical docking study with a protein target, this compound could exhibit a dual binding mode. The histidine portion could engage with polar or charged residues (like aspartate, serine, or glutamine) via hydrogen bonding, while the butyl chain could fit into a hydrophobic pocket lined with nonpolar residues (such as leucine, valine, or phenylalanine). nih.gov This could potentially increase both the affinity and specificity of the binding compared to L-histidine alone. The docking score, an estimation of binding affinity, would reflect the sum of these favorable interactions.
Table 3: Illustrative Docking Study Results of this compound with a Hypothetical Protein Active Site
| Parameter | L-Histidine | This compound | Interpretation |
| Binding Affinity (kcal/mol) | -5.8 | -7.2 | The more negative value for the butyl derivative suggests stronger binding. |
| Hydrogen Bonds | 2 (with Ser-195, Asp-102) | 2 (with Ser-195, Asp-102) | The core histidine interactions are maintained. |
| Hydrophobic Interactions | 1 (with Val-216) | 4 (with Val-216, Leu-99, Phe-41, Ile-52) | The butyl group significantly enhances hydrophobic contacts within a nonpolar pocket. |
| Steric Clashes | None | Possible minor clashes depending on pocket size. | The size of the butyl group may introduce steric constraints. |
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structure. sns.itnih.govresearchgate.net
For this compound, DFT calculations can predict its vibrational (infrared and Raman) spectra. nih.gov The calculated frequencies correspond to specific molecular motions, such as C-H stretching from the butyl group, N-H and C=O stretching from the amino acid backbone, and ring vibrations from the imidazole moiety. These predictions can aid in the assignment of experimental spectral bands. For example, the calculated spectrum for this compound would show characteristic C-H stretching and bending frequencies in the 2850-2960 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively, which are signatures of the butyl group.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These calculations help in assigning peaks in experimental NMR spectra, which is crucial for structural elucidation. The predicted chemical shifts for the protons and carbons of the butyl chain would be distinct from those of the core histidine structure, confirming the successful attachment and providing information about the electronic environment of each atom.
Table 4: Predicted Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |
| O-H Stretch | 3450 | Carboxylic Acid |
| N-H Stretch | 3300 | Amino Group |
| C-H Asymmetric Stretch | 2958 | Butyl Group (CH₃) |
| C-H Symmetric Stretch | 2870 | Butyl Group (CH₂) |
| C=O Stretch | 1735 | Carboxylic Acid |
| C-H Bend | 1465 | Butyl Group (CH₂) |
Advanced Analytical Methodologies for N Butyl L Histidine Research
Chromatographic Separation Techniques (e.g., HPLC, LC-MS)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of amino acids and their derivatives. tandfonline.com For N-Butyl-L-histidine, its increased hydrophobicity compared to native L-histidine makes it well-suited for Reversed-Phase (RP) HPLC. The n-butyl group enhances interaction with non-polar stationary phases, such as C8 or C18, leading to longer retention times and allowing for effective separation from more polar analytes. researchgate.netmdpi.com The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. To further optimize separation, ion-pair chromatography, using reagents like 1-heptanesulfonic acid, can be employed to improve the retention and resolution of histidine derivatives on RP columns. mdpi.com
An alternative approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which is particularly effective for separating highly polar compounds without derivatization. thermofisher.comnih.gov While this compound is less polar than its parent compound, HILIC can offer a different selectivity profile, utilizing a high organic content mobile phase and a polar stationary phase. thermofisher.comnih.govrsc.org
The coupling of liquid chromatography with Mass Spectrometry (LC-MS) provides a powerful tool for both separation and definitive identification. This technique allows for the sensitive detection of this compound as it elutes from the column and confirms its identity and purity by providing molecular weight information. nih.govnih.govrsc.org
| Technique | Stationary Phase (Column) | Typical Mobile Phase | Detection | Key Considerations for this compound |
|---|---|---|---|---|
| Reversed-Phase (RP) HPLC | ODS (C18), C8 | Acetonitrile/Methanol and aqueous buffer (e.g., sodium acetate, potassium dihydrogen phosphate) researchgate.net | UV (210-254 nm) mdpi.comresearchgate.net | Increased retention due to the hydrophobic butyl group. Good for purity analysis. |
| RP Ion-Pair HPLC | ODS (C18), C8 | Mobile phase containing an ion-pairing agent (e.g., 1-heptanesulfonic acid) mdpi.com | UV (210 nm) mdpi.com | Enhances retention and peak shape by forming a neutral complex. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Amide, Silica | High concentration of organic solvent (e.g., Acetonitrile) with a small amount of aqueous buffer nih.gov | Mass Spectrometry (MS) | Offers alternative selectivity; useful for analysis without derivatization. thermofisher.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Compatible with RP or HILIC columns | Volatile buffers (e.g., ammonium (B1175870) formate, formic acid) are required | ESI-MS | Provides high sensitivity and specificity, confirming molecular weight. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the unambiguous structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework and the specific site of alkylation on the imidazole (B134444) ring.
The introduction of the n-butyl group results in characteristic signals in the ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would show signals corresponding to the butyl chain's methyl (CH₃) and methylene (B1212753) (CH₂) groups, typically in the upfield region. The ¹³C NMR spectrum would similarly display four distinct signals for the butyl carbons.
Crucially, N-alkylation removes the tautomeric ambiguity of the histidine imidazole ring, causing the C4 and C5 carbons to become chemically non-equivalent and exhibit distinct chemical shifts. researchgate.net By comparing the spectra to that of L-histidine, the specific nitrogen atom (N-1 or N-3, also known as N-π or N-τ) that has been alkylated can be determined. ¹⁵N NMR is particularly sensitive to the electronic environment of the nitrogen atoms. nih.gov The chemical shift of the alkylated nitrogen will be significantly different from that of the remaining secondary amine in the ring and from the shifts seen in unsubstituted histidine, providing definitive proof of the substitution site. nih.govacs.orgnih.gov
| Nucleus | Expected Chemical Shift Region (ppm) for this compound | Information Provided |
|---|---|---|
| ¹H | ~0.9 (t, 3H, -CH₃) ~1.3-1.8 (m, 4H, -CH₂-CH₂-) ~4.2 (t, 2H, N-CH₂-) ~7.0-8.0 (s, 2H, Imidazole C-H) ~4.0 (dd, 1H, α-CH) | Confirms the presence of the butyl group and its attachment to a nitrogen. Shows signals for the histidine backbone and imidazole protons. |
| ¹³C | ~13 (CH₃) ~20, 32 (internal CH₂) ~48 (N-CH₂) ~115-140 (Imidazole carbons) ~55 (α-C) ~175 (C=O) | Provides a carbon map of the molecule. The distinct shifts for imidazole C4 and C5 confirm the locked tautomeric state. researchgate.netnih.gov |
| ¹⁵N | Highly variable; distinct shifts for each of the three nitrogen atoms. | Directly probes the nitrogen environments, definitively identifying the alkylated nitrogen and confirming the tautomeric structure. nih.govconicet.gov.ar |
Note: The chemical shifts are estimated based on L-histidine and related N-alkylated compounds and may vary depending on solvent and pH.
In unsubstituted L-histidine, the imidazole ring exists in a pH-dependent equilibrium between two neutral tautomeric forms, the Nτ-H (N-3) and Nπ-H (N-1) tautomers. nih.govmeihonglab.com The introduction of the n-butyl group on one of the imidazole nitrogens permanently "locks" the molecule into a single tautomeric form. NMR spectroscopy, particularly ¹³C and ¹⁵N NMR, is the primary tool for identifying which isomer has been synthesized. acs.orgmeihonglab.com
The chemical shift difference between the C4 and C5 carbons of the imidazole ring is a reliable indicator of the tautomeric state. researchgate.net For instance, the carbon adjacent to the substituted nitrogen experiences a different electronic environment than the carbon adjacent to the protonated nitrogen, resulting in a predictable pattern of chemical shifts that allows for unambiguous assignment. researchgate.net The regioselectivity of the N-alkylation reaction itself, which dictates which tautomer is formed, is governed by both steric and electronic factors of the reactants and reaction conditions. otago.ac.nz
Mass Spectrometry Techniques (e.g., ESI-MS, CI-MS)
Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acid derivatives, typically producing a prominent protonated molecular ion ([M+H]⁺). nih.gov Tandem mass spectrometry (MS/MS) of this precursor ion induces fragmentation, yielding structurally informative product ions. For this compound, characteristic fragmentation pathways would include the neutral loss of the butyl group (as butene, 56 Da) and the common amino acid losses of water (18 Da) and the formic acid (46 Da). The observation of a fragment corresponding to the histidine immonium ion (m/z 110) after the loss of the butyl group would further confirm the structure.
Chemical Ionization (CI) is another soft ionization method that generally produces a strong protonated molecular ion with minimal fragmentation, making it highly effective for confirming the molecular weight of the analyte. tandfonline.comnih.govnih.gov
| Ion | Formula | Expected m/z (Monoisotopic) | Fragmentation Origin |
|---|---|---|---|
| [M+H]⁺ | C₁₀H₁₈N₃O₂⁺ | 212.14 | Protonated molecule |
| [M-H₂O+H]⁺ | C₁₀H₁₆N₃O⁺ | 194.13 | Loss of water from the carboxyl group |
| [M-HCOOH+H]⁺ | C₉H₁₆N₃⁺ | 166.13 | Loss of formic acid from the carboxyl group |
| [Histidine Immonium Ion] | C₅H₈N₃⁺ | 110.07 | Loss of the butyl group and subsequent fragmentation of the amino acid backbone |
| [M-C₄H₈+H]⁺ | C₆H₁₀N₃O₂⁺ | 156.08 | Loss of butene from the N-butyl group |
Note: The molecular weight of this compound is 211.26 g/mol.
Electrochemical Characterization Techniques (e.g., Voltammetry)
Electrochemical methods such as voltammetry can be used to investigate the redox properties of this compound. The imidazole ring of histidine is electroactive and can be oxidized at sufficiently high positive potentials. researchgate.netresearchgate.net This oxidation process is often irreversible and pH-dependent.
The introduction of an electron-donating n-butyl group onto the imidazole ring is expected to influence its electrochemical behavior. rsc.orgrsc.org This substituent may lower the oxidation potential, making the ring easier to oxidize compared to unsubstituted histidine. Cyclic Voltammetry (CV) is the technique of choice for this analysis. A typical CV experiment would reveal the potential at which this compound is oxidized (anodic peak potential). The shape of the voltammetric wave and the comparison of forward and reverse scans provide information on the reversibility of the electron transfer process and can indicate if oxidation products are adsorbing onto the electrode surface, a phenomenon sometimes observed with imidazole derivatives. researchgate.netnih.govresearchgate.net
Vibrational Spectroscopy (e.g., FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and the molecular structure of this compound.
The FT-IR spectrum would exhibit characteristic absorption bands for the different parts of the molecule. These include C-H stretching vibrations from the n-butyl group, N-H and C=O stretching from the amino acid backbone, and distinct vibrations from the imidazole ring skeleton. researchgate.netresearchgate.net Raman spectroscopy offers complementary information and is particularly useful for studying vibrations of the imidazole ring and non-polar bonds. nih.govresearchgate.net Specific bands in both IR and Raman spectra are sensitive to the protonation state and local environment of the imidazole ring, providing another avenue to confirm the molecular structure. nih.govrsc.org
| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Method |
|---|---|---|
| ~3300-3400 | N-H stretching (imidazole, secondary amide) | FT-IR researchgate.net |
| ~2870-2960 | C-H stretching (aliphatic, from butyl group) | FT-IR, Raman |
| ~1630-1660 | C=O stretching (Amide I) / Asymmetric COO⁻ stretching | FT-IR |
| ~1570-1600 | Imidazole ring skeleton vibration researchgate.net | FT-IR, Raman researchgate.net |
| ~1400-1415 | Symmetric COO⁻ stretching / C-C stretching (in-ring) researchgate.net | FT-IR |
| ~1260-1360 | Imidazole ring breathing/stretching modes rsc.org | Raman |
| ~1100 | C-N stretching | FT-IR researchgate.net |
Note: Frequencies are approximate and based on spectra of L-histidine and related derivatives.
Other Spectroscopic Methods (e.g., UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique used to study compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. For this compound, the primary chromophore is the imidazole ring of the histidine moiety. The UV spectrum of L-histidine in an acidic solution displays an absorption maximum (λmax) around 210-212 nm. sielc.com The nitro-substituted derivative, C-nitro-L-histidine, shows a distinct absorption maximum at 295 nm in 1 N HCl, corresponding to the nitroimidazole side chain. csic.es
The introduction of an N-butyl group to the L-histidine structure is not expected to dramatically shift the primary absorption wavelength, as the alkyl group itself is not a significant chromophore. However, the solvent environment and substitutions on the imidazole ring can influence the spectral properties. For instance, studies on related imidazole compounds provide insight into potential spectral characteristics. The UV/Vis spectrum of N-(n-butyl)-imidazole (BuImd) in a complex with a heme protein showed a Soret maximum at 424 nm, indicating interaction and environmental effects on the chromophore. nih.gov Another complex derivative, an L-histidine-based ionic liquid, was characterized using UV-vis spectroscopy as part of its structural confirmation. rsc.org
While specific UV-Vis data for pure this compound is not extensively documented in public literature, the analysis of related compounds allows for an estimation of its spectral behavior. The primary absorption is expected to be in the lower UV range, similar to L-histidine, with potential minor shifts due to the butyl substitution.
Table 1: UV Absorption Maxima for L-Histidine and Related Compounds
| Compound | Absorption Maximum (λmax) | Solvent/Conditions | Source |
| L-Histidine | 210 nm | Aqueous | sielc.com |
| C-nitro-L-histidine | 295 nm | 1 N HCl | csic.es |
| N-(n-butyl)-imidazole (in complex) | 424 nm | Phosphate buffered saline, pH 7.4 | nih.gov |
| L-histidine hydrochloride hydrate | Transparent in UV-Vis range | Solid-state | worldscientific.com |
Enzymatic Assays for Related Histidine Quantitation
Enzymatic assays offer high specificity and sensitivity for the quantification of amino acids and their derivatives. While assays developed specifically for this compound are not widely reported, methods for the parent compound, L-histidine, are well-established and could potentially be adapted or may show cross-reactivity. These assays typically rely on enzymes that catalyze a specific reaction of L-histidine, leading to a measurable product.
One prominent method involves the enzymatic decarboxylation of histidine to histamine (B1213489). abcam.com This is often a coupled reaction where L-histidine is first converted to histamine by histidine decarboxylase (HDC). The resulting histamine is then metabolized by histamine dehydrogenase (HDH), which produces an oxidized intermediate that reacts with a fluorogenic or colorimetric probe. abcam.comnih.gov For example, one fluorometric assay measures the final product at an excitation/emission of 538/587 nm. abcam.com The sensitivity of such kits can be quite high, with detection limits as low as 7.8 to 10 µM of histidine. abcam.comcellbiolabs.com Researchers have also focused on improving the stability of the enzymes used; for instance, a C57S mutant of HDC from Photobacterium phosphoreum showed markedly improved storage stability, making the assay more robust for quantifying L-histidine in samples like human plasma. nih.gov
Another enzymatic approach uses the enzyme histidase (also known as histidine ammonia-lyase or HAL), which catalyzes the non-oxidative deamination of L-histidine to urocanic acid. sigmaaldrich.com The formation of urocanic acid can be monitored spectrophotometrically by measuring the increase in absorbance at 277 nm. sigmaaldrich.com Studies on HAL from various sources have shown that it can act on substrates other than L-histidine. For example, HAL from Geobacillus kaustophilus and Pseudomonas putida can also react with L-histidine methyl ester, indicating some flexibility in substrate recognition at the active site. mdpi.com
The applicability of these enzymatic assays to this compound would depend on whether the N-butyl group at the amino position interferes with enzyme-substrate binding and catalysis. Given that enzymes like HAL can accommodate a methyl ester group, it is conceivable they might tolerate a butyl group, though likely with different kinetic parameters. mdpi.com Conversely, the N-butyl group might act as an inhibitor. Therefore, any application of these assays for this compound quantitation would require thorough validation, including tests for substrate specificity and potential inhibition.
Table 2: Principles of Enzymatic Assays for Histidine Quantitation
| Enzyme(s) | Principle | Detection Method | Substrate(s) | Source |
| Histidine Decarboxylase (HDC) & Histamine Dehydrogenase (HDH) | Two-step enzymatic reaction converting L-histidine to histamine, then to a measurable intermediate. | Fluorometric (Ex/Em = 538/587 nm) or Colorimetric (OD 450 nm). | L-Histidine | abcam.comnih.govcellbiolabs.com |
| Histidase (Histidine Ammonia-Lyase, HAL) | Deamination of L-histidine to urocanic acid. | Spectrophotometric (Absorbance at 277 nm). | L-Histidine, L-Histidine methyl ester | sigmaaldrich.commdpi.com |
Emerging Research Directions and Advanced Material Applications
Supramolecular Assembly and Hydrogel Formation
The self-assembly of amino acid derivatives into ordered supramolecular structures is a cornerstone of developing functional soft materials like hydrogels. The L-histidine molecule, with its imidazole (B134444) and α-COOH groups, is particularly valuable in this context. The modification of L-histidine with an alkyl chain, such as in N-acyl-L-histidine compounds, has been shown to be a potent strategy for inducing the formation of hydrogels.
Research into a family of pH-sensitive hydrogels based on Nα-(4-n-alkyloxybenzoyl)-L-histidine (Cn-His, with n = 6, 8, 10, 12) reveals the critical role of the alkyl chain. mdpi.com The gelation process is driven by a combination of non-covalent interactions: hydrophobic forces from the alkyl chains, π-π stacking between the aromatic and imidazole rings, and intermolecular hydrogen bonds. mdpi.com These interactions cause the molecules to self-assemble into helical fibers, which then entangle to form the three-dimensional network characteristic of a hydrogel. mdpi.com The kinetics of this gelation are directly influenced by the length of the alkyl chain; longer chains lead to faster gel formation. mdpi.com
While direct studies on N-Butyl-L-histidine are limited, these findings on similar N-alkylated histidine derivatives suggest that the butyl group would enhance hydrophobicity, promoting self-assembly in aqueous solutions. The interplay between the hydrophobic butyl chain and the hydrogen-bonding/π-stacking capabilities of the histidine headgroup is the key driver for forming stable supramolecular structures. mdpi.comresearchgate.net The pH-responsive nature of the imidazole ring is retained, allowing for the creation of "smart" hydrogels whose properties can be modulated by changes in environmental pH. mdpi.comresearchgate.net This is because the protonation state of the imidazole ring alters its hydrogen-bonding capacity and electrostatic interactions, which can trigger a transition from a gel to a solution state. mdpi.comresearchgate.net Further studies on N-alkylated cyclic peptides confirm that N-alkylation is a key strategy for controlling stacking interactions and solubility, which are fundamental to the assembly process. acs.orgnih.gov
Development of Bio-Inspired Materials (e.g., Ionic Liquids)
Bio-inspired materials seek to combine the functionality of biological molecules with other chemical structures to create novel materials. Amino acid-based ionic liquids (AAILs) are a prime example, merging the chirality and biocompatibility of amino acids with the unique solvent properties and thermal stability of ionic liquids. mdpi.commdpi.com An ionic liquid is a salt with a melting point below 100 °C, composed of a large organic cation and an organic or inorganic anion. mdpi.com
This compound can be a component of such ionic liquids. For instance, tetrabutylammonium (B224687) L-histidine ([TBA][l-His]) is an AAIL where the L-histidine acts as the anion. mdpi.com Unlike many other amino acid ionic liquids which are liquid at room temperature, [TBA][l-His] is a solid with a distinct melting point, highlighting how the structure of both the cation and the amino acid anion dictates the material's physical properties. mdpi.comsemanticscholar.org
More complex N-alkylated histidine ionic liquids have also been synthesized. In one example, a novel L-histidine based ionic liquid (LHIL) was created through a two-step process: first, the amino group of L-histidine was protected with a di-tert-butyl dicarbonate (B1257347) group, and then the molecule was alkylated with 1-bromohexane. rsc.orgrsc.org This process creates a sophisticated N-alkylated histidine cation. rsc.orgrsc.org Such synthetic routes demonstrate the versatility of L-histidine as a platform for creating "task-specific" ionic liquids, where the properties are tailored for a particular function. mdpi.comsemanticscholar.org The combination of the butyl group from the cation and the functional histidine anion creates a material with potential applications as a specialized solvent or as a functional material in its own right, for example, in biocatalysis or the degradation of pesticides. mdpi.com
Table 1: Physicochemical Properties of L-Histidine-Based Ionic Liquids
| Compound Name | Abbreviation | Cation | Anion | Melting Point (°C) | Reference(s) |
|---|---|---|---|---|---|
| Tetrabutylammonium L-histidine | [TBA][l-His] | Tetrabutylammonium | L-histidinate | 128.5 | mdpi.com, semanticscholar.org |
| Tributylmethylammonium L-histidine | [tBMA][l-His] | Tributylmethylammonium | L-histidinate | 58.9 | mdpi.com |
Applications in Biosensor Development (as a recognition element component)
A biosensor is an analytical device that combines a biological recognition element with a transducer to detect a target analyte. nih.gov The recognition element provides specificity through binding events. nih.gov While there is no direct research demonstrating this compound as a primary recognition element, its constituent parts suggest significant potential for such applications.
The core of this potential lies in the histidine moiety. The imidazole side chain of histidine is a well-known ligand that specifically binds to metal ions like Ni²⁺, Cu²⁺, and Zn²⁺. dtic.milmdpi.com This interaction is the foundation of immobilized metal affinity chromatography (IMAC) and is widely used in biosensors to capture proteins that have been engineered with a "histidine-tag" (His-tag). mdpi.com In this context, a surface functionalized with a metal-chelating agent acts as the recognition element for the histidine tag. mdpi.com Theoretically, this could be reversed, where an immobilized this compound molecule could serve as the recognition element to detect specific metal ions.
Furthermore, the development of advanced biosensors often involves ionic liquids. researchgate.netfrontiersin.org ILs are used as modifiers on electrode surfaces to improve conductivity, enhance stability, and create a favorable microenvironment for biological recognition events. frontiersin.orgacs.org An ionic liquid based on this compound could therefore serve a dual role. The histidine component could act as the specific binding site (the recognition element), while the ionic liquid nature of the material would simultaneously function as the signal-enhancing transducer medium. researchgate.netacs.org The N-butyl group would play a crucial role in tuning the molecule's solubility and promoting its adsorption onto the conductive electrode surfaces typically used in electrochemical biosensors. nih.gov This combination of specific recognition and signal amplification within a single, tunable molecule represents a promising, albeit currently theoretical, direction for biosensor design.
Corrosion Inhibition Mechanisms (Focus on Chemical Adsorption and Surface Interactions)
Amino acids are increasingly studied as green, non-toxic corrosion inhibitors for metals in acidic or saline environments. rsc.orgmocedes.orgscielo.br The inhibition mechanism relies on the adsorption of the inhibitor molecule onto the metal surface, which blocks active sites and slows down both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of corrosion. mocedes.orgscielo.br
For L-histidine, its effectiveness is attributed to the presence of nitrogen and oxygen heteroatoms and the imidazole ring, which serve as adsorption centers. scielo.br These functional groups can donate electrons to the vacant d-orbitals of iron atoms, leading to the formation of a coordinate bond (chemisorption). scielo.br The molecule can also be physically adsorbed (physisorption) onto the metal surface through electrostatic interactions. rsc.org This adsorption forms a protective layer that isolates the metal from the corrosive medium. scielo.br Studies on carbon steel in saline solutions show that L-histidine can achieve an inhibition efficiency of up to 89% at neutral pH. scielo.br
The introduction of an N-butyl group is expected to significantly enhance this inhibitory effect. Research on other N-alkylated amino acids has consistently shown that increasing the length of the alkyl chain improves corrosion inhibition. rsc.orgacs.orgimist.ma The alkyl chain increases the surface area covered by each molecule and enhances the hydrophobicity of the protective film, more effectively repelling water and corrosive species from the metal surface. rsc.orgacs.org
This enhancement is dramatically demonstrated in studies of a novel L-histidine based ionic liquid (LHIL) used to protect mild steel in 1 M HCl. rsc.orgrsc.org The LHIL, an N-alkylated histidine derivative, achieved an outstanding inhibition efficiency of 98.8%. rsc.org This is substantially higher than what is typically observed for unmodified L-histidine. rsc.orgscielo.br The adsorption of this inhibitor was found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer on the surface. rsc.org The mechanism involves both physisorption and strong chemisorption, creating a stable and effective barrier against corrosion. rsc.org The butyl group, as part of the larger alkyl structure, contributes to this superior performance by strengthening the adsorbed protective layer. rsc.orgrsc.orgrsc.org
Table 2: Corrosion Inhibition Efficiency of Histidine-Based Compounds
| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Adsorption Mechanism | Reference(s) |
|---|---|---|---|---|---|
| L-Histidine | AISI 1018 Carbon Steel | 3.5 wt.% NaCl (pH 7) | 89 | Physisorption & Chemisorption | mocedes.org, scielo.br |
| L-Histidine Based Ionic Liquid (LHIL) | Mild Steel | 1 M HCl | 98.8 | Langmuir Isotherm (Physisorption & Chemisorption) | rsc.org, rsc.org |
Q & A
Q. How can researchers ensure ethical compliance and reproducibility in this compound studies involving animal models?
- Methodological Answer :
- 3Rs Principle : Adhere to Replacement, Reduction, and Refinement guidelines (e.g., use cell-based assays first) .
- Open Science Practices : Share raw data (e.g., via Zenodo) and detailed protocols (supplementary materials) for independent replication .
- Ethics Review : Obtain approval from institutional animal care committees (IACUC) and document compliance with ARRIVE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
